molecular formula C16H16N4OS B2578865 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1170102-27-8

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2578865
CAS No.: 1170102-27-8
M. Wt: 312.39
InChI Key: DDZDVOQYBOSWPG-UHFFFAOYSA-N
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Description

N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a 3,4-dimethylphenyl group. The 2-position of the thiazole is linked via a carboxamide bond to a 1-methyl-1H-pyrazole moiety. This structure combines aromatic and heteroaromatic systems, with substituents influencing electronic, steric, and solubility properties.

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-10-4-5-12(8-11(10)2)13-9-22-16(18-13)19-15(21)14-6-7-17-20(14)3/h4-9H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZDVOQYBOSWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the Hantzsch synthesis for the thiazole ring, which uses α-halocarbonyl compounds and thiourea . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones . The final coupling step involves the reaction of the thiazole and pyrazole intermediates under suitable conditions, such as in the presence of a base like triethylamine in a solvent like methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, such as topoisomerase IV in bacteria or proteases in viruses . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with analogs from the evidence:

Compound ID Core Structure Thiazole Substituent Pyrazole Substituent Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (¹H-NMR δ)
Target Compound Thiazole-pyrazole carboxamide 4-(3,4-dimethylphenyl) 1-methyl-1H-pyrazole-5-carboxamide N/A ~351.4 (C₁₉H₁₈N₄OS) Aromatic protons: ~7.2–7.5 (m); CH₃: ~2.3 (s, 6H, dimethyl), ~3.8 (s, 3H, pyrazole-CH₃)
3a () Pyrazole-pyrazole carboxamide N/A 4-cyano-1-phenyl, 3-methyl 133–135 403.1 (C₂₁H₁₅ClN₆O) Aromatic protons: 7.43–7.61 (m); CH₃: 2.66 (s)
4d () Thiazole-benzamide 5-(morpholinomethyl), 4-(pyridin-3-yl) 3,4-dichlorobenzamide N/A ~457.3 (C₂₂H₂₁Cl₂N₅O₂S) Morpholine protons: ~3.6–4.0 (m); pyridine: ~8.5–9.0 (m)
18k () Thiadiazole-carboxamide 5-(pyridin-4-yl) N-(pyridin-2-yl) 190–192 309.3 (C₁₃H₁₀N₆OS) Pyridine protons: ~8.6 (d), ~7.8 (t); NH: ~12.8 (s)
Compound Thiazole-pyrazole carboxamide 4-phenyl 1-methyl, 3-(trifluoromethyl) N/A ~351.3 (C₁₅H₁₂F₃N₅OS) CF₃: ~3.9 (q); pyrazole-CH₃: ~3.5 (s)

Key Observations :

  • Lipophilicity: The target compound’s 3,4-dimethylphenyl group increases hydrophobicity compared to pyridinyl () or morpholinomethyl () substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Synthetic Routes : The target compound’s amide bond likely employs coupling reagents like EDCI/HOBt (as in ), whereas uses hydrolysis and amine coupling for analogous carboxamides .
Spectroscopic and Analytical Comparisons
  • ¹H-NMR : The target’s dimethylphenyl group would display two singlets for methyl protons (~2.3 ppm) and multiplet aromatic signals (~7.2–7.5 ppm), contrasting with pyridinyl substituents (e.g., ~8.5 ppm in ) .
  • Mass Spectrometry : HRMS data for analogs (e.g., : [M+H]⁺ = 437.1) align with calculated molecular weights, suggesting similar precision for the target .

Biological Activity

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS Number: 919860-44-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is C15H16N4OS, with a molecular weight of 300.38 g/mol. The compound features a thiazole ring, a pyrazole moiety, and a carboxamide functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that the thiazole and pyrazole rings play crucial roles in modulating various biochemical pathways. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity and may influence its binding affinity to target proteins.

1. Antitumor Activity

Several studies have highlighted the antitumor potential of thiazole-containing compounds. For instance, derivatives similar to N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analyses suggest that modifications in the phenyl and thiazole groups can significantly enhance cytotoxicity.

CompoundCell LineIC50 (µM)Reference
Compound AA4311.61 ± 0.92
Compound BJurkat1.98 ± 1.22
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamideVariousTBDThis study

2. Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. In animal models, compounds with similar structures have shown promise in reducing seizure activity. The mechanism is thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways.

3. Anti-inflammatory Effects

Preliminary investigations suggest that N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo.

Case Studies

Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of various thiazole derivatives in human cancer cell lines. The results indicated that compounds with a similar scaffold to N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide exhibited potent cytotoxicity against A431 and Jurkat cells, with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Anticonvulsant Screening
In a controlled experiment using a PTZ-induced seizure model in mice, compounds structurally related to N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide were assessed for anticonvulsant activity. Results showed a marked reduction in seizure duration and frequency compared to control groups.

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